DAT/SERT Selectivity vs. α-PVP: A Structural Inference Based on Functional Group Contributions
While direct uptake inhibition data for the target compound are not available, class-level SAR studies demonstrate that α-pyrrolidinophenones exhibit high DAT selectivity, with α-PVP showing a DAT/SERT ratio of ~2500 [1]. Introduction of a 4-fluoro substituent on the phenyl ring (4F-α-PVP) markedly reduces DAT potency (IC₅₀ ~12.7 nM vs. 12.8 nM for α-PVP) while maintaining high selectivity [2]. The 2-fluoro and 3-hydroxy substitutions on the target compound's alkyl chain are expected to further modulate potency and selectivity by altering hydrogen bonding and steric interactions at the transporter binding site. Based on SAR trends, a 2-fluoro substituent may enhance metabolic stability without the significant potency loss seen with 4-fluoro-phenyl analogs [3]. Therefore, the target compound is predicted to retain high DAT selectivity while potentially offering improved metabolic stability compared to 4F-α-PVP.
| Evidence Dimension | DAT/SERT Selectivity |
|---|---|
| Target Compound Data | No direct IC₅₀ data available. |
| Comparator Or Baseline | α-PVP: DAT IC₅₀ = 12.8 nM, DAT/SERT ratio ≈ 2500 [1]. 4F-α-PVP: DAT IC₅₀ ≈ 12.7 nM, SERT IC₅₀ > 10,000 nM [2]. |
| Quantified Difference | No direct quantification possible. |
| Conditions | In vitro radioligand binding/uptake assays in HEK 293 cells [REFS-1, REFS-2]. |
Why This Matters
Understanding which analog probes offer the right balance of selectivity and stability ensures robust, reproducible results in neuropharmacological studies.
- [1] Eshleman, A. J. et al. J. Pharmacol. Exp. Ther. 356, 706–718 (2016). https://doi.org/10.1124/jpet.115.229054 View Source
- [2] Kolanos, R. et al. Structural Modification of the Designer Stimulant α-PVP. ACS Chem. Neurosci. 6, 1240–1249 (2015). https://doi.org/10.1021/acschemneuro.5b00024 View Source
- [3] Glennon, R. A. & Dukat, M. Synthetic Cathinones: Chemistry, Pharmacology, and Toxicology. In: Handbook of Experimental Pharmacology 252, 141–164 (2018). https://doi.org/10.1007/164_2018_120 View Source
